

Molibresib: A Comparative Clinical Trial Review of a BET Inhibitor

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An in-depth analysis of Molibresib's clinical trial data in comparison to other BET inhibitors, offering researchers and drug development professionals a comprehensive guide to its performance, experimental protocols, and mechanism of action.

Molibresib (GSK525762) is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] By competitively binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, Molibresib disrupts chromatin remodeling and the expression of key oncogenes, most notably c-MYC, leading to cell cycle arrest and inhibition of tumor growth.[1][2] This mechanism has positioned Molibresib and other BET inhibitors as promising therapeutic agents in oncology, with clinical trials investigating their efficacy in a range of solid tumors and hematologic malignancies.

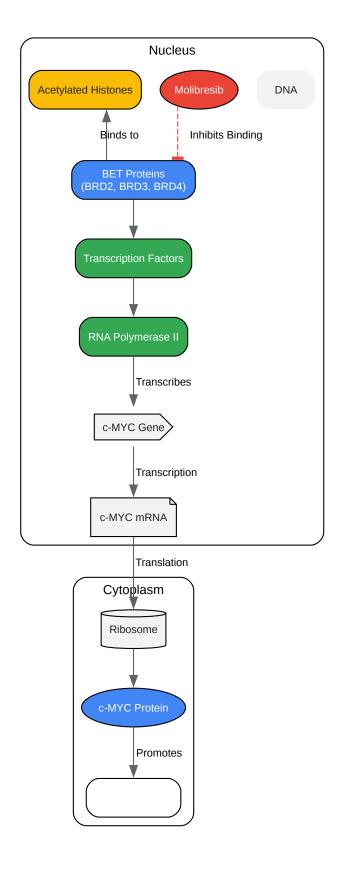
This comparative review synthesizes the available clinical trial data for Molibresib and provides a comparative analysis with other notable BET inhibitors, including Pelabresib (CPI-0610), Mivebresib (ABBV-075), and ZEN-3694.

Mechanism of Action: BET Inhibition

BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, the c-MYC oncogene is highly dependent on BET protein function for its expression. By inhibiting BET proteins,



drugs like Molibresib effectively downregulate c-MYC transcription, leading to anti-proliferative effects.[3]







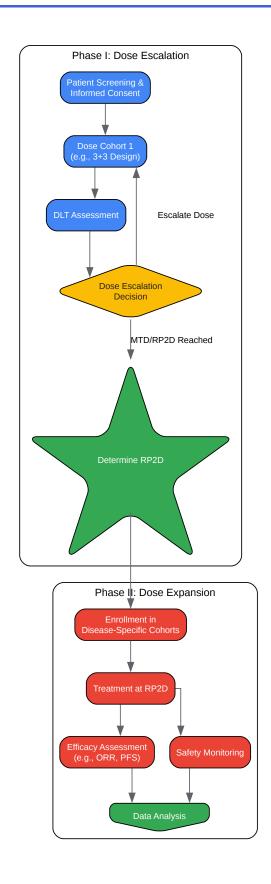
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BET Inhibition Signaling Pathway

Experimental Workflow: A Typical Phase I/II Clinical Trial

The clinical development of Molibresib and its counterparts typically follows a phased approach, beginning with dose-escalation studies to determine safety and the recommended Phase II dose (RP2D), followed by expansion cohorts to assess preliminary efficacy in specific patient populations.





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General Clinical Trial Workflow



Clinical Trial Data: Molibresib in Solid Tumors

Molibresib has been evaluated in a Phase I/II, open-label, dose-escalation study (NCT01587703) in patients with NUT midline carcinoma (NMC) and other advanced solid tumors.[4]

Experimental Protocol (NCT01587703)

- Study Design: A two-part, Phase I/II, open-label, multicenter, dose-escalation study. Part 1 aimed to determine the safety, tolerability, and RP2D of once-daily oral Molibresib. Part 2 was designed to explore the activity of Molibresib at the RP2D in various solid tumor cohorts.
 [4]
- Patient Population: Patients aged 16 years or older with previously treated or treatmentnaïve NMC, or other specified solid tumors including small cell lung cancer, colorectal cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, castrationresistant prostate cancer (CRPC), and MYCN-amplified solid tumors.[4]
- Dose Escalation: A 3+3 dose-escalation design was employed, with doses ranging from 2 mg to 100 mg once daily.[5]
- Primary Endpoints: In Part 1, the primary endpoint was the incidence of dose-limiting toxicities (DLTs). In Part 2, the primary endpoint was the overall response rate (ORR).[6]
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and other measures of antitumor activity such as progression-free survival (PFS) and overall survival (OS).[6]

Table 1: Efficacy of Molibresib in Solid Tumors (NCT01587703)



Indication	Number of Patients	ORR	Stable Disease (SD)	PFS (median)	OS (median)
NUT Midline Carcinoma	19	4/19 (21%) (confirmed and unconfirmed PR)	8/19 (42%)	6.7 months	Not Reported
Castration- Resistant Prostate Cancer	Not specified	1 confirmed PR	Not specified	Not specified	Not specified

Table 2: Common Treatment-Related Adverse Events (TRAEs) with Molibresib in Solid Tumors (NCT01587703)

Adverse Event	Any Grade	Grade 3/4
Thrombocytopenia	64%	Not specified
Nausea	43%	Not specified
Decreased Appetite	37%	Not specified

Clinical Trial Data: Molibresib in Hematologic Malignancies

A Phase I/II, open-label study (NCT01943851) investigated Molibresib in patients with relapsed/refractory hematologic malignancies.[7]

Experimental Protocol (NCT01943851)

• Study Design: A two-part, Phase I/II, open-label study. Part 1 was a dose-escalation phase to determine the RP2D in patients with acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), or multiple myeloma (MM). Part 2 was a dose-expansion phase to evaluate safety



and efficacy at the RP2D in patients with myelodysplastic syndrome (MDS) and cutaneous T-cell lymphoma (CTCL).[7][8]

- Patient Population: Adult patients (≥18 years) with a diagnosis of relapsed or refractory AML,
 NHL, MM, MDS, or CTCL.[7]
- Dose Escalation: A 3+3 dose-escalation design was used with doses ranging from 5 mg to 120 mg once daily.[9]
- Primary Endpoints: The primary endpoint for Part 1 was safety. For Part 2, the primary endpoint was the objective response rate (ORR).[8]

Table 3: Efficacy of Molibresib in Hematologic Malignancies (NCT01943851)

Indication	Number of Patients	Complete Response (CR)	Partial Response (PR)	Overall Response Rate (ORR)
Part 1	87	3 (2 AML, 1 NHL)	6 (4 AML, 2 NHL)	10%
Part 2	24	3 (MDS)	1 (MDS)	25%
Total	111	6	7	13%

Table 4: Common Grade 3+ Treatment-Related Adverse Events with Molibresib in Hematologic Malignancies (NCT01943851)

Adverse Event	Percentage of Patients
Thrombocytopenia	37%
Anemia	15%
Febrile Neutropenia	15%

Comparative Analysis with Other BET Inhibitors

Pelabresib (CPI-0610)



Pelabresib has shown promising results in hematologic malignancies, particularly in myelofibrosis. The Phase III MANIFEST-2 trial (NCT04603495) evaluated Pelabresib in combination with ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.[10]

- Efficacy: At 24 weeks, 65.9% of patients in the combination arm achieved a spleen volume reduction of ≥35% (SVR35), compared to 35.2% in the placebo plus ruxolitinib arm.[11] A ≥50% reduction in total symptom score (TSS50) was achieved in 52.3% of patients in the combination arm versus 46.3% in the control arm.[11]
- Safety: The most common Grade 3 or 4 toxicities were thrombocytopenia (12%) and anemia (35%).[12]

Mivebresib (ABBV-075)

Mivebresib has been investigated in a Phase I study (NCT02391480) in patients with relapsed/refractory solid tumors and acute myeloid leukemia.[13]

- Efficacy (Solid Tumors): Of 61 evaluable patients, 43% had stable disease. The median progression-free survival was 1.8 months.[14]
- Safety (Solid Tumors): The most common treatment-related adverse events were dysgeusia (49%), thrombocytopenia (48%), and fatigue (26%). The most frequent Grade 3/4 TRAEs were thrombocytopenia (35%) and anemia (6%).[14]
- Efficacy (AML): In 26 evaluable patients, the median best bone marrow blast change was
 -20%.[13]
- Safety (AML): The most common Grade ≥3 adverse events were febrile neutropenia (37%), anemia (34%), and thrombocytopenia (32%).[13]

ZEN-3694

ZEN-3694 has been studied in combination with other agents in various cancers. A Phase Ib/II study (NCT03901469) evaluated ZEN-3694 with talazoparib in metastatic triple-negative breast cancer (mTNBC) patients without gBRCA1/2 mutations.[1]



- Efficacy: The clinical benefit rate (CBR) was 30%, and the objective response rate (ORR) was 22%.[1]
- Safety: The most common adverse event was thrombocytopenia (55% any grade, 34% Grade 3/4).[1]

Another Phase Ib/IIa study investigated ZEN-3694 with enzalutamide in metastatic castration-resistant prostate cancer (mCRPC).[15]

- Efficacy: The median radiographic progression-free survival (rPFS) was 9.0 months.[15]
- Safety: Grade ≥3 toxicities occurred in 18.7% of patients, with Grade 3 thrombocytopenia in 4%.[15]

Table 5: Comparative Overview of BET Inhibitors

Drug	Key Indication(s)	Key Efficacy Endpoint	Common Grade 3/4 Adverse Events
Molibresib	NUT Midline Carcinoma, Hematologic Malignancies	ORR: 13-25%	Thrombocytopenia, Anemia, Febrile Neutropenia
Pelabresib	Myelofibrosis	SVR35: 65.9% (in combination)	Thrombocytopenia, Anemia
Mivebresib	Solid Tumors, AML	SD: 43% (Solid Tumors), Median blast change: -20% (AML)	Thrombocytopenia, Anemia, Febrile Neutropenia
ZEN-3694	mTNBC, mCRPC	CBR: 30% (mTNBC), Median rPFS: 9.0 months (mCRPC)	Thrombocytopenia

Conclusion

Molibresib has demonstrated modest single-agent activity in both solid tumors, particularly NUT midline carcinoma, and hematologic malignancies. The primary dose-limiting toxicity across



most BET inhibitors, including Molibresib, is thrombocytopenia. Comparative data suggests that while single-agent efficacy may be limited, combination strategies, as seen with Pelabresib in myelofibrosis, may hold greater promise. The varying efficacy and safety profiles across different BET inhibitors and tumor types underscore the importance of patient selection and the potential for biomarker-driven therapeutic approaches. Further research into combination therapies and predictive biomarkers will be crucial to fully realize the therapeutic potential of this class of epigenetic modulators.

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